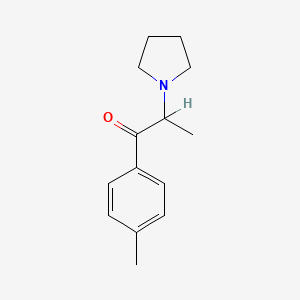

4'-Methyl-alpha-pyrrolidinopropiophenone

Vue d'ensemble

Description

Desmethylprodine, or MPPP, is discontinued (DEA controlled substance) It is an opioid analgesic drug. It is an analog of pethidine (meperidine). Chemically, it is a reversed ester of pethidine which has about 70% of the potency of morphine. Unlike its derivative prodine, it was not reported to exhibit optical isomerism. It was reported to have 30 times the activity of pethidine and a greater analgesic effect than morphine in rats, and it was demonstrated to cause central nervous system stimulation in mice.

Applications De Recherche Scientifique

Pharmacokinetics

The metabolism of 4-MePPP occurs mainly through hydroxylation at the 4' position, facilitated by cytochrome P450 enzymes such as CYP2D6 and CYP2C19. The metabolic products include:

- 4'-Hydroxymethyl-alpha-pyrrolidinopropiophenone : The primary metabolite.

- Carboxylic acids : Resulting from further oxidation.

These metabolites may exhibit varying degrees of biological activity compared to the parent compound.

Analytical Chemistry

4-MePPP is utilized as a reference standard in analytical chemistry for identifying and quantifying similar compounds. Its unique structure allows researchers to differentiate it from other stimulants in various samples .

Biological Studies

Research has focused on understanding the biological effects of 4-MePPP, particularly its stimulant properties. Studies have demonstrated its potential impact on mood enhancement and cognitive function, making it a candidate for further investigation in psychiatric research.

Forensic Science

In forensic applications, 4-MePPP is significant for detecting designer drugs in biological samples. Its identification helps in understanding trends in drug abuse and can assist law enforcement agencies in managing public health concerns related to synthetic drug use .

Case Studies

Several case studies have documented incidents involving 4-MePPP use, often highlighting its psychoactive effects and implications for public health. For instance:

- A study reported on the emergence of 4-MePPP in "bath salts" mixtures, emphasizing its role in acute intoxication cases treated in emergency departments.

- Another case study analyzed the metabolic pathways of 4-MePPP in human subjects, contributing to knowledge about its pharmacokinetics and potential health risks associated with its consumption .

Propriétés

Numéro CAS |

28117-80-8 |

|---|---|

Formule moléculaire |

C14H19NO |

Poids moléculaire |

217.31 g/mol |

Nom IUPAC |

1-(4-methylphenyl)-2-pyrrolidin-1-ylpropan-1-one |

InChI |

InChI=1S/C14H19NO/c1-11-5-7-13(8-6-11)14(16)12(2)15-9-3-4-10-15/h5-8,12H,3-4,9-10H2,1-2H3 |

Clé InChI |

APSJUNFBAXIXLK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)C(C)N2CCCC2 |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)C(C)N2CCCC2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4'-methyl-alpha-pyrrolidinopropiophenone 4'-MPPP MPPP cpd |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.